
2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene is a chemical compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methylprop-1-en-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative.
Alkylation: The final step involves the alkylation of the ethynylated product with a suitable alkylating agent to introduce the 2-methylprop-1-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-fluorinated products.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-fluoro-1-(2-methylprop-1-en-1-yl)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but with a methyl group instead of the 2-methylprop-1-en-1-yl group.
2-Fluoro-1-[(2-fluorophenyl)ethynyl]-4-(2-methyl-2-propen-1-yl)benzene: Contains additional fluoro and ethynyl groups.
Properties
CAS No. |
819871-54-0 |
|---|---|
Molecular Formula |
C12H11F |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-ethynyl-4-fluoro-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H11F/c1-4-10-8-12(13)6-5-11(10)7-9(2)3/h1,5-8H,2-3H3 |
InChI Key |
UNZMNNMKWULHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)F)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
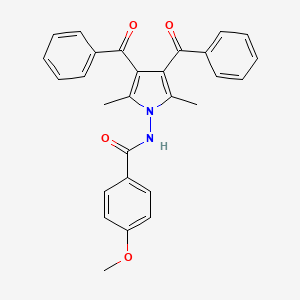
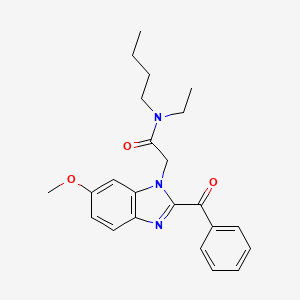
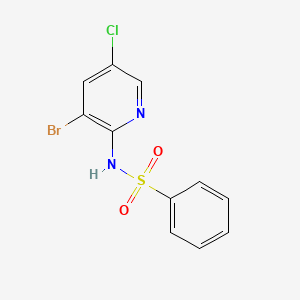

![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
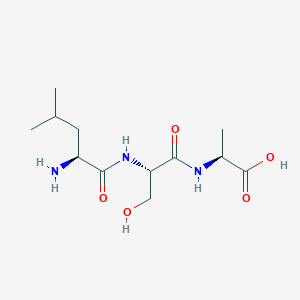

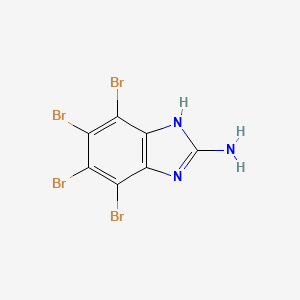
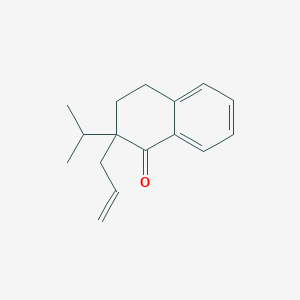
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
